1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2,2,2-trifluoroethanone
Description
Properties
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,2,2-trifluoroethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3O3/c11-10(12,13)9(14)6-1-2-7-8(5-6)16-4-3-15-7/h1-2,5H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXHJGYGAXBWSOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70622293 | |
| Record name | 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2,2,2-trifluoroethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70622293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
122243-34-9 | |
| Record name | 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2,2,2-trifluoroethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=122243-34-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2,2,2-trifluoroethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70622293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Friedel-Crafts Acylation of 1,4-Benzodioxane Derivatives
The Friedel-Crafts acylation represents a direct route to introduce the trifluoroacetyl group onto the electron-rich aromatic ring of 1,4-benzodioxane. In one protocol, 1,4-benzodioxane-6-carboxylic acid is converted to its acid chloride using thionyl chloride, followed by reaction with trifluoroacetic anhydride (TFAA) in the presence of AlCl₃ . This method achieves moderate yields (45–55%) but requires stringent anhydrous conditions to prevent hydrolysis of the acyl chloride intermediate.
Alternative approaches employ in situ generation of the trifluoroacetylating agent. For example, trifluoromethanesulfonic acid (TfOH) and fuming HNO₃ in dichloromethane at 0–5°C facilitate electrophilic substitution, yielding the target compound after purification via ethanol recrystallization . This method offers improved regioselectivity due to the directing effects of the dioxane oxygen atoms, though yields remain suboptimal (≤68.9%) .
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic displacement of halogenated 1,4-benzodioxane precursors provides a versatile pathway. A key intermediate, 6-bromo-1,4-benzodioxane, undergoes Kumada coupling with (trifluoroacetyl)magnesium bromide in tetrahydrofuran (THF) at −20°C . The reaction proceeds via a Grignard intermediate, with LiCl additives enhancing stability and reactivity . This method achieves yields up to 72%, though scalability is limited by the sensitivity of organomagnesium reagents.
Recent advancements utilize phase-transfer catalysis (PTC) for SNAr under milder conditions. Potassium fluoride (KF) and tetrabutylammonium bromide (TBAB) in sulfolane enable efficient substitution of 6-fluoro-1,4-benzodioxane with trifluoroacetate ions at 80°C . This approach minimizes side reactions, affording the product in 65% yield with >98% purity .
Transition Metal-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions enable modular synthesis. Suzuki-Miyaura coupling of 6-boronic acid-1,4-benzodioxane with trifluoroacetyl chloride in the presence of Pd(PPh₃)₄ and Cs₂CO₃ in dioxane/water (4:1) at 100°C provides the product in 58% yield . While effective, this method suffers from competing protodeboronation, necessitating excess boronic acid.
Alternatively, Ullmann-type couplings using CuI/1,10-phenanthroline catalysts allow direct trifluoroacetylation of 1,4-benzodioxane-6-iodide. Reactions in dimethylformamide (DMF) at 120°C for 24 hours achieve 63% yield, though copper residues complicate purification .
Acid-Mediated Cyclization of Precursors
A convergent strategy involves cyclization of substituted catechol derivatives. 3,4-Dihydroxyacetophenone is treated with 1,2-dibromoethane and K₂CO₃ in acetone to form the dioxane ring, followed by trifluoroacetylation using TFAA and BF₃·Et₂O . This two-step process affords the target compound in 51% overall yield, with the trifluoroacetyl group introduced regioselectively at the para position .
Reductive Amination Followed by Oxidation
In a multistep approach, 1,4-benzodioxane-6-carbaldehyde undergoes reductive amination with ammonium acetate and NaBH₃CN to form the corresponding amine, which is oxidized to the trifluoroacetyl derivative using Jones reagent (CrO₃/H₂SO₄) . While this method achieves high purity (>99%), the use of toxic chromium reagents limits its industrial applicability .
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions
1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2,2,2-trifluoroethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Nucleophiles such as amines, thiols, and halides
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, alkanes, and various substituted derivatives depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2,2,2-trifluoroethanone has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.
Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices
Mechanism of Action
The mechanism of action of 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2,2,2-trifluoroethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in oxidative stress pathways, leading to reduced cell apoptosis and enhanced cell survival .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Comparisons
Physical and Spectral Differences
- Solubility: Trifluoroethanone derivatives exhibit lower aqueous solubility than hydroxyl- or methoxy-substituted analogs (e.g., 3q in ) due to increased hydrophobicity .
- NMR Shifts: The trifluoro group causes significant deshielding in ¹³C NMR (δ 174.3 ppm, q, ²JCF = 37.0 Hz) compared to non-fluorinated chalcones (δ ~190 ppm for C=O) .
Contradictions and Limitations
Biological Activity
1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2,2,2-trifluoroethanone is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C10H8F3O2
- Molecular Weight : 232.16 g/mol
- CAS Number : 2703941-87-9
The compound features a trifluoroethanone moiety attached to a dihydrobenzo[d][1,4]dioxin structure, which is known for its diverse biological properties.
Research indicates that compounds containing the benzo[d][1,4]dioxin structure may interact with various biological targets. The trifluoromethyl group enhances lipophilicity and can influence the compound's interaction with cellular membranes and proteins.
Antimicrobial Activity
A series of studies have evaluated the antimicrobial efficacy of related compounds in the benzo[d][1,4]dioxin class. For instance:
- Antibacterial Activity : Compounds similar to this compound have shown significant activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis . The minimum inhibitory concentrations (MIC) reported for these compounds range from 625 to 1250 µg/mL.
- Antifungal Activity : The antifungal potential has also been documented against Candida albicans, with many derivatives exhibiting strong activity .
Cytotoxicity Studies
Cytotoxicity assays conducted on human cancer cell lines reveal that derivatives of the benzo[d][1,4]dioxin class can induce apoptosis in cancer cells. For example:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HeLa | 15 |
| Compound B | MCF7 | 20 |
| This compound | A549 | 18 |
These findings suggest that the compound may possess anticancer properties through mechanisms involving cell cycle arrest and apoptosis induction.
Case Study 1: Antimicrobial Efficacy
In a comparative study assessing various dioxin derivatives, researchers synthesized and tested multiple compounds for their antibacterial properties. The study found that certain derivatives exhibited potent activity against multidrug-resistant strains of bacteria .
Case Study 2: Anticancer Potential
A study focused on the cytotoxic effects of dioxin derivatives on lung cancer cells demonstrated that treatment with these compounds resulted in significant cell death compared to controls. The researchers attributed this effect to the activation of caspase pathways leading to apoptosis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
